4-(morpholin-4-yl)butanoyl chloride hydrochloride
Description
Properties
CAS No. |
1142936-15-9 |
|---|---|
Molecular Formula |
C8H15Cl2NO2 |
Molecular Weight |
228.11 g/mol |
IUPAC Name |
4-morpholin-4-ylbutanoyl chloride;hydrochloride |
InChI |
InChI=1S/C8H14ClNO2.ClH/c9-8(11)2-1-3-10-4-6-12-7-5-10;/h1-7H2;1H |
InChI Key |
UMKDSZJEDKRYTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCC(=O)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Contemporary Organic Synthesis Methodologies
In modern organic synthesis, there is a continuous demand for versatile building blocks that can be used to introduce specific functionalities into a target molecule. 4-(morpholin-4-yl)butanoyl chloride hydrochloride fits this description by possessing two key reactive sites: a highly electrophilic acyl chloride and a tertiary amine in the form of a morpholine (B109124) ring. The hydrochloride salt form enhances the compound's stability and handling properties.
The acyl chloride group is a well-established and highly reactive derivative of a carboxylic acid. ebsco.comlibretexts.org Its utility lies in its ability to readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. ebsco.comsavemyexams.com The reactivity of acyl chlorides makes them superior to their parent carboxylic acids in many synthetic applications, as the chloride ion is an excellent leaving group. organicchemistrytutor.com
The morpholine moiety is a common heterocyclic motif found in numerous biologically active compounds and approved drugs. austinpublishinggroup.com Its inclusion in a molecule can impart desirable physicochemical properties, such as increased water solubility and improved pharmacokinetic profiles. The tertiary amine of the morpholine ring can also act as a base or participate in further chemical transformations.
The synthesis of this compound would likely proceed from its corresponding carboxylic acid, 4-(morpholin-4-yl)butanoic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, with several standard reagents available for this purpose. libretexts.org
| Reagent | Chemical Formula | Byproducts | Key Advantages |
|---|---|---|---|
| Thionyl chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts are easily removed, driving the reaction to completion. libretexts.org |
| Oxalyl chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Milder conditions, also produces gaseous byproducts. wikipedia.org |
| Phosphorus pentachloride | PCl₅ | POCl₃, HCl(g) | Effective for a wide range of carboxylic acids. libretexts.org |
| Phosphorus trichloride | PCl₃ | H₃PO₃ | Another option, though less common than SOCl₂ or PCl₅. libretexts.org |
Historical Development of Acyl Chloride Derivatives in Complex Molecular Construction
The history of acyl chlorides is deeply rooted in the development of organic synthesis. Their high reactivity was recognized early on, and they quickly became indispensable tools for creating new chemical bonds, particularly amide and ester linkages. core.ac.uk The work of Emil Fischer in the early 20th century on the synthesis of peptides from amino acid chlorides laid the groundwork for the field of peptide chemistry. acs.org However, the instability of early amino acid chlorides and issues with racemization presented significant challenges. core.ac.uk
The development of more stable N-protected amino acid chlorides, such as the Fmoc-amino acid chlorides pioneered by Louis Carpino, was a major breakthrough that revitalized the use of acyl chlorides in peptide synthesis, especially for sterically hindered amino acids. core.ac.uk This historical progression highlights a key theme in synthetic chemistry: the strategic use of protecting groups to tame the reactivity of bifunctional molecules and enable their use in complex molecular construction.
The emergence of reagents like 4-(morpholin-4-yl)butanoyl chloride hydrochloride can be seen as a continuation of this trend. By combining a reactive acyl chloride with a stable heterocyclic amine, such compounds offer a modular approach to synthesis. The morpholine (B109124) moiety itself has a significant history in medicinal chemistry, with morpholino oligos, developed by James Summerton in the 1980s, becoming important tools in antisense therapy. gene-tools.com The synthesis of various morpholine-containing building blocks has been a focus of research for decades, aiming to create novel therapeutic agents. nih.gov
Overview of Research Trajectories Pertaining to 4 Morpholin 4 Yl Butanoyl Chloride Hydrochloride
Established Routes via Carboxylic Acid Halogenation
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For 4-(morpholin-4-yl)butanoic acid, this is commonly accomplished using inorganic acid chlorides. These reagents react with the carboxylic acid to form the desired acyl chloride, with the concomitant formation of byproducts that are often gaseous, driving the reaction to completion.
Thionyl Chloride-Mediated Synthesis
Thionyl chloride (SOCl₂) is one of the most widely used reagents for the preparation of acyl chlorides from carboxylic acids. masterorganicchemistry.com The reaction with 4-(morpholin-4-yl)butanoic acid hydrochloride is typically performed by heating the carboxylic acid with an excess of thionyl chloride, which can also serve as the solvent. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.
The key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification. chemtube3d.com The reaction is generally high-yielding.
Reaction Scheme: C₈H₁₅NO₃·HCl + SOCl₂ → C₈H₁₄ClNO₂·HCl + SO₂ + HCl
A typical procedure involves refluxing the starting carboxylic acid with thionyl chloride for several hours. orgsyn.org After the reaction is complete, the excess thionyl chloride is removed by distillation or under reduced pressure to yield the crude acyl chloride hydrochloride.
Oxalyl Chloride Protocols
Oxalyl chloride ((COCl)₂) is another highly effective reagent for converting carboxylic acids to acyl chlorides. wikipedia.org It is often preferred for its milder reaction conditions compared to thionyl chloride. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species.
The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), all of which are gaseous and easily removed. chemicalbook.com This facilitates a straightforward workup procedure.
Key Features of Oxalyl Chloride Synthesis:
Mild Conditions: Often proceeds at room temperature.
High Purity: The gaseous nature of the byproducts leads to cleaner reactions.
Catalytic: Requires a catalytic amount of DMF for activation.
Phosphorus Pentachloride Applications
Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent capable of converting carboxylic acids to their corresponding acyl chlorides. wikipedia.orgsciencemadness.org The reaction involves the attack of the carboxylic acid oxygen on the phosphorus atom, followed by the elimination of phosphoryl chloride (POCl₃) and hydrogen chloride. sciencemadness.org
While effective, the use of PCl₅ has some drawbacks. It is a solid, which can sometimes make handling and stoichiometry control more challenging than with liquid reagents like thionyl chloride. Furthermore, the byproduct, phosphoryl chloride, has a relatively high boiling point (105.8 °C), which can complicate the purification of the desired acyl chloride if their boiling points are similar. prepchem.com
| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Reflux, neat or in an inert solvent | SO₂, HCl | Inexpensive, gaseous byproducts | Harsh conditions, can be corrosive |
| Oxalyl Chloride ((COCl)₂) | Room temp, inert solvent, cat. DMF | CO, CO₂, HCl | Mild conditions, high purity products | More expensive than SOCl₂ |
| Phosphorus Pentachloride (PCl₅) ** | Room temp or gentle heating | POCl₃, HCl | Highly reactive | Solid reagent, liquid byproduct (POCl₃) can complicate purification |
Novel Approaches for the Preparation of this compound
While traditional methods are robust, research continues to explore novel synthetic routes that offer milder conditions, improved efficiency, and greater substrate compatibility. These often focus on one-pot procedures or the use of alternative activating agents to circumvent the use of harsh inorganic acid chlorides.
One-Pot Synthetic Procedures
One-pot syntheses are highly valued in modern chemistry for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. organic-chemistry.org A potential one-pot procedure for this compound could involve the in situ formation of the N-acylated precursor followed by cyclization or, more relevantly, the synthesis of the parent carboxylic acid and its immediate conversion to the acid chloride without isolation.
For instance, a reaction sequence could begin with a precursor that generates 4-(morpholin-4-yl)butanoic acid, after which the chlorinating agent is added directly to the same reaction vessel. This approach streamlines the process, although careful control of reaction conditions is necessary to prevent side reactions. nih.gov
Utilizing Alternative Activating Agents
Beyond the classical chlorinating agents, other reagents can activate carboxylic acids for conversion to acyl chlorides under milder conditions. These are often borrowed from peptide synthesis or other areas of organic chemistry.
One such example is the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of DMF. This combination forms a Vilsmeier-type reagent that can efficiently convert carboxylic acids to acyl chlorides at room temperature. nih.gov This method avoids the highly corrosive and toxic nature of reagents like thionyl chloride and phosgene.
Other potential activating agents include:
Triphenylphosphine-based reagents: Reagents like triphenylphosphine (B44618) in combination with a chlorine source (e.g., carbon tetrachloride or N-chlorosuccinimide) can be used.
Boronic acid derivatives: Phenylboronic acid has been shown to catalyze the amidation of carboxylic acids and could potentially be adapted for acyl chloride formation. stackexchange.com
These novel methods often provide the benefit of milder reaction conditions and greater functional group tolerance, which is particularly relevant for complex molecules.
Optimization of Reaction Conditions for Enhanced Synthesis Efficiency
The synthesis of this compound is typically achieved by treating 4-(morpholin-4-yl)butanoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). commonorganicchemistry.commasterorganicchemistry.comlibretexts.org The optimization of this process is crucial for industrial applications to ensure high purity, yield, and cost-effectiveness.
Solvent Effects on Reaction Yield
The choice of solvent plays a pivotal role in the formation of acyl chlorides, influencing reactant solubility, reaction rate, and the stability of intermediates and products. researchgate.net For the synthesis of this compound, various aprotic solvents are typically evaluated to prevent hydrolysis of the highly reactive acid chloride product. researchgate.net Dichloromethane (B109758) (DCM) and dichloroethane are common choices due to their inertness and ease of removal. researchgate.net The polarity of the solvent can affect the reaction pathway and the lifetime of reactive intermediates.
Table 1: Effect of Different Solvents on the Yield of this compound
| Solvent | Dielectric Constant (20°C) | Reaction Time (hours) | Yield (%) |
| Dichloromethane (DCM) | 9.1 | 3 | 92 |
| Chloroform | 4.8 | 4 | 88 |
| Toluene (B28343) | 2.4 | 6 | 85 |
| Acetonitrile (B52724) | 37.5 | 3 | 80 (with side products) |
| Tetrahydrofuran (B95107) (THF) | 7.6 | 5 | 75 (potential for ring-opening) researchgate.net |
Note: The data in this table is illustrative and compiled from general principles of acyl chloride synthesis and analogous reactions. It demonstrates expected trends in solvent performance.
Research findings indicate that non-polar, aprotic solvents like dichloromethane generally provide higher yields by minimizing side reactions and preventing the hydrolysis of the acid chloride. researchgate.net While more polar solvents like acetonitrile might accelerate the reaction, they can also promote undesired side reactions.
Temperature and Pressure Optimization
Temperature is a critical parameter in the synthesis of acid chlorides. The reaction of carboxylic acids with thionyl chloride is typically exothermic. chemtube3d.com Controlling the temperature is essential to prevent the degradation of reactants and products and to minimize the formation of impurities. The initial addition of thionyl chloride is often carried out at a reduced temperature (e.g., 0-5°C) to manage the initial exotherm. Subsequently, the reaction mixture is often heated to reflux to drive the reaction to completion. commonorganicchemistry.com
Operating the reaction under reduced pressure can facilitate the removal of gaseous byproducts, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), shifting the equilibrium towards the product side and enhancing the reaction rate and yield. chemtube3d.com
Table 2: Influence of Temperature on Reaction Time and Yield
| Initial Temperature (°C) | Reflux Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 0 | 40 (DCM) | 3 | 92 |
| 25 (Room Temp) | 40 (DCM) | 2.5 | 90 |
| 0 | 75 (Dichloroethane) | 2 | 94 |
| 25 (Room Temp) | 75 (Dichloroethane) | 1.5 | 91 |
Note: This table illustrates the general relationship between temperature, reaction time, and yield based on typical acid chloride synthesis protocols.
The optimal temperature profile involves careful control during the initial addition phase followed by a period at an elevated temperature to ensure complete conversion.
Catalytic Enhancement in Acid Chloride Formation
The formation of acid chlorides from carboxylic acids using thionyl chloride can be significantly accelerated by the use of a catalyst. A catalytic amount of N,N-dimethylformamide (DMF) is widely employed for this purpose. commonorganicchemistry.com The catalyst reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent than thionyl chloride itself. cdnsciencepub.com This catalytic approach not only increases the reaction rate but also allows the reaction to proceed under milder conditions, often at room temperature. commonorganicchemistry.com
Other nitrogen-containing heterocyclic compounds can also exhibit catalytic activity. The choice of catalyst can be crucial for substrates that are sensitive to high temperatures or harsh reaction conditions.
Table 3: Comparison of Catalysts for the Synthesis of this compound
| Catalyst | Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| None | 0 | 75 | 8 | 85 |
| DMF | 5 | 25 (Room Temp) | 2 | 95 |
| Pyridine (B92270) | 5 | 25 (Room Temp) | 4 | 90 |
Note: This illustrative data is based on established catalytic methods for acid chloride formation.
The use of a catalyst like DMF is a standard and highly effective method for enhancing the efficiency of this transformation. commonorganicchemistry.com
Mechanistic Investigations into the Formation of this compound
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. libretexts.org
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the hydroxyl oxygen of the 4-(morpholin-4-yl)butanoic acid attacking the electrophilic sulfur atom of thionyl chloride. This step forms a protonated chlorosulfite intermediate. libretexts.org
Chloride Ion Displacement: A chloride ion is displaced from the sulfur atom, and a proton is transferred from the oxonium ion, resulting in an acyl chlorosulfite intermediate and hydrogen chloride. chemtube3d.com
Nucleophilic Acyl Substitution: The chloride ion, acting as a nucleophile, attacks the carbonyl carbon of the acyl chlorosulfite intermediate. This forms a tetrahedral intermediate. libretexts.org
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the elimination of a chlorosulfite anion, which readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion. libretexts.orgchemtube3d.com
The formation of the gaseous byproducts SO₂ and HCl makes this reaction effectively irreversible, driving it to completion. chemtube3d.com When a catalyst such as DMF is used, the mechanism is altered. The DMF first reacts with thionyl chloride to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This reagent is then attacked by the carboxylic acid, leading to a more reactive intermediate that is readily converted to the final acid chloride product.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. This class of reactions involves the replacement of the chlorine atom with a nucleophile. The general mechanism proceeds through a tetrahedral intermediate, where the nucleophile adds to the carbonyl carbon, followed by the elimination of the chloride leaving group, which is a weak base and thus an excellent leaving group. The high reactivity of acyl chlorides, including this compound, stems from the electron-withdrawing nature of both the chlorine and oxygen atoms, which significantly increases the electrophilicity of the carbonyl carbon.
The reaction of acyl chlorides with amines to form amides is a robust and widely employed transformation in organic chemistry. This reaction, often referred to as amidation, is typically fast and efficient, proceeding under mild conditions. For this compound, amidation reactions lead to the formation of N-substituted 4-(morpholin-4-yl)butanamides. The reaction generally requires a base to neutralize the hydrochloric acid byproduct that is formed.
The acylation of primary amines with this compound would yield N-alkyl or N-aryl-4-(morpholin-4-yl)butanamides. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of the chloride ion. A subsequent deprotonation step, usually by a base present in the reaction mixture, affords the final amide product.
The general reaction can be represented as follows:
R-NH₂ + Cl-C(=O)-(CH₂)₃-N(CH₂CH₂)₂O·HCl → R-NH-C(=O)-(CH₂)₃-N(CH₂CH₂)₂O + 2HCl
To drive the reaction to completion and to prevent the protonation of the reacting amine, at least two equivalents of a base are typically used: one to react with the HCl byproduct of the amidation and one to neutralize the hydrochloride salt of the starting acyl chloride. Common bases for this purpose include tertiary amines like triethylamine (B128534) or pyridine.
Table 1: Representative Conditions for Primary Amine Acylation
| Amine Substrate | Base | Solvent | Typical Yield (%) |
| Benzylamine | Triethylamine | Dichloromethane | >90 |
| Aniline (B41778) | Pyridine | Tetrahydrofuran | 85-95 |
| Cyclohexylamine | N,N-Diisopropylethylamine | Acetonitrile | >90 |
Note: The data in this table are illustrative of typical acylation reactions of acyl chlorides with primary amines and are not specific experimental results for this compound.
Similarly, secondary amines react with this compound to produce N,N-disubstituted 4-(morpholin-4-yl)butanamides. The mechanism is analogous to that of primary amine acylation. The reaction proceeds readily due to the high nucleophilicity of secondary amines and the excellent leaving group ability of the chloride ion.
The general reaction is:
R₂NH + Cl-C(=O)-(CH₂)₃-N(CH₂CH₂)₂O·HCl → R₂N-C(=O)-(CH₂)₃-N(CH₂CH₂)₂O + 2HCl
As with primary amines, a base is required to neutralize the generated HCl. The choice of base and solvent can be optimized to achieve high yields and purity of the desired amide product.
Table 2: Representative Conditions for Secondary Amine Acylation
| Amine Substrate | Base | Solvent | Typical Yield (%) |
| Diethylamine | Triethylamine | Dichloromethane | >90 |
| Piperidine (B6355638) | Pyridine | Chloroform | 88-98 |
| N-Methylaniline | N,N-Diisopropylethylamine | Ethyl acetate | 85-95 |
Note: The data in this table are illustrative of typical acylation reactions of acyl chlorides with secondary amines and are not specific experimental results for this compound.
Acyl chlorides can be utilized in peptide synthesis for the formation of peptide bonds. In this context, an N-protected amino acid chloride would react with the free amino group of another amino acid or peptide. While highly reactive, the use of simple acyl chlorides in peptide synthesis can be complicated by side reactions and racemization.
The use of this compound itself would be as a capping agent or to introduce a specific morpholinobutanoyl moiety into a peptide chain. More commonly in modern peptide synthesis, carboxylic acids are activated in situ with coupling reagents to form a highly reactive species that readily reacts with the amine component. However, the fundamental reaction is a nucleophilic acyl substitution. For instance, the Fmoc (Fluorenylmethyloxycarbonyl) protecting group is often removed using a secondary amine like piperidine or morpholine.
The use of Fmoc-amino acid chlorides represents a direct application of acyl chlorides in peptide synthesis, aiming for rapid coupling times. The reaction of this compound with an amino acid ester would proceed as follows:
H₂N-CHR-COOR' + Cl-C(=O)-(CH₂)₃-N(CH₂CH₂)₂O·HCl → R'-OOC-CHR-NH-C(=O)-(CH₂)₃-N(CH₂CH₂)₂O + 2HCl
This reaction would require careful control of the stoichiometry and reaction conditions to minimize side products and ensure the integrity of the chiral centers in the amino acid.
The reaction of acyl chlorides with alcohols, known as alcoholysis, is a common and efficient method for the synthesis of esters. This reaction is generally faster and more favorable than the direct Fischer esterification of a carboxylic acid with an alcohol.
This compound readily reacts with primary and secondary alcohols to form the corresponding esters. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate eliminates the chloride ion, and deprotonation of the resulting oxonium ion yields the ester.
The general reaction is:
R-OH + Cl-C(=O)-(CH₂)₃-N(CH₂CH₂)₂O·HCl → R-O-C(=O)-(CH₂)₃-N(CH₂CH₂)₂O + 2HCl
Similar to amidation reactions, a base such as pyridine or triethylamine is typically added to scavenge the HCl produced during the reaction. The use of a base is crucial to prevent the protonation of the alcohol and to drive the reaction to completion.
Table 3: Representative Conditions for Alcohol Acylation
| Alcohol Substrate | Base | Solvent | Typical Yield (%) |
| Methanol (B129727) | Pyridine | Dichloromethane | >95 |
| Isopropanol | Triethylamine | Tetrahydrofuran | 90-98 |
| Phenol (B47542) | Sodium Hydroxide (Schotten-Baumann) | Water/Dichloromethane | 85-95 |
Note: The data in this table are illustrative of typical esterification reactions of acyl chlorides with alcohols and are not specific experimental results for this compound.
The reaction can also be performed under Schotten-Baumann conditions, which involves using an aqueous base, often in a biphasic system. This method is particularly useful for the acylation of phenols.
Esterification Protocols and Ester Synthesis
Phenol Acylation
The reaction of this compound with phenols represents a classic example of O-acylation, yielding phenyl 4-(morpholin-4-yl)butanoate esters. This transformation proceeds via a nucleophilic acyl substitution mechanism. The phenolic hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two crucial roles: it neutralizes the hydrochloride salt of the starting material and also scavenges the hydrogen chloride (HCl) that is generated during the reaction, driving the equilibrium towards the product.
The reactivity of the phenol is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (e.g., methoxy, alkyl) enhance the nucleophilicity of the phenolic oxygen, thereby increasing the reaction rate. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease the nucleophilicity of the oxygen, leading to slower reaction rates. The general reaction is depicted below:
Reaction Scheme: this compound + Phenol → Phenyl 4-(morpholin-4-yl)butanoate + 2 HCl
Due to the formation of HCl, a stoichiometric amount of base is essential for the reaction to proceed to completion. The choice of solvent is also critical, with polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being commonly employed.
Table 1: Predicted Reactivity of Substituted Phenols This table outlines the expected relative reaction rates and yields for the acylation of various substituted phenols based on general principles of electronic effects in nucleophilic acyl substitution.
| Phenol Substrate | Substituent Type | Expected Relative Rate | Predicted Yield |
|---|---|---|---|
| p-Methoxyphenol | Electron-Donating | High | Excellent |
| p-Cresol | Electron-Donating | Moderate-High | Good to Excellent |
| Phenol | Neutral | Moderate | Good |
| p-Chlorophenol | Electron-Withdrawing (Inductive) | Low-Moderate | Fair to Good |
Thioesterification Reactions
Thioesterification involving this compound and a thiol (mercaptan) results in the formation of a thioester, S-alkyl 4-(morpholin-4-yl)butanethioate. Similar to phenol acylation, this reaction follows a nucleophilic acyl substitution pathway. Thiols are generally more nucleophilic than the corresponding alcohols or phenols, which can lead to faster reaction rates under similar conditions.
The reaction is typically conducted in the presence of a base to neutralize the generated HCl. The greater acidity of the S-H bond compared to the O-H bond means that thiols can be readily deprotonated to form highly nucleophilic thiolate anions, which further accelerates the acylation process.
Reaction Scheme: this compound + R-SH → S-Alkyl 4-(morpholin-4-yl)butanethioate + 2 HCl
The versatility of this reaction allows for the synthesis of a wide array of thioesters by varying the structure of the thiol. This method is valued for its efficiency and the direct formation of the C-S bond. organic-chemistry.org
Table 2: Illustrative Thioesterification Reactions This table presents hypothetical reaction conditions and expected outcomes for the thioesterification with representative thiols.
| Thiol (R-SH) | Product Name | Base | Solvent | Expected Yield |
|---|---|---|---|---|
| Thiophenol | S-Phenyl 4-(morpholin-4-yl)butanethioate | Triethylamine | Dichloromethane | High |
| Benzyl mercaptan | S-Benzyl 4-(morpholin-4-yl)butanethioate | Pyridine | Tetrahydrofuran | High |
Friedel-Crafts Acylation with Aromatic Systems
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. organic-chemistry.org In principle, this compound can act as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. masterorganicchemistry.com
A significant challenge in using this compound for Friedel-Crafts reactions is the presence of the basic nitrogen atom in the morpholine ring. Lewis acids are also Lewis bases, and the morpholine nitrogen will readily react with the AlCl₃ catalyst. This interaction can lead to the deactivation of the catalyst, requiring the use of more than a stoichiometric amount of the Lewis acid. Furthermore, the resulting positively charged complex on the morpholine ring would act as a strong deactivating group on the acyl chain, potentially hindering the reaction.
Reaction Scheme (with Benzene): this compound + Benzene --(AlCl₃)--> 1-Phenyl-4-(morpholin-4-yl)butan-1-one
The reaction typically yields ketones and is generally free from the carbocation rearrangements that can plague Friedel-Crafts alkylations. masterorganicchemistry.com The reaction works best with activated aromatic systems, such as toluene or anisole.
Table 3: Predicted Outcomes of Friedel-Crafts Acylation This table outlines the expected major products and potential challenges for the Friedel-Crafts acylation of different aromatic substrates.
| Aromatic Substrate | Expected Major Product(s) | Catalyst Requirement | Predicted Yield |
|---|---|---|---|
| Benzene | 1-Phenyl-4-(morpholin-4-yl)butan-1-one | > 2 equivalents AlCl₃ | Low to Moderate |
| Toluene | 1-(p-tolyl)-4-(morpholin-4-yl)butan-1-one | > 2 equivalents AlCl₃ | Moderate |
| Anisole | 1-(4-methoxyphenyl)-4-(morpholin-4-yl)butan-1-one | > 2 equivalents AlCl₃ | Moderate to High |
Role of the Morpholine Moiety in Directing Chemical Transformations
The morpholine moiety is not merely a passive component of the this compound molecule; it actively influences its chemical behavior and reactivity in several ways. nih.gov
Basicity: The nitrogen atom in the morpholine ring is basic (a Lewis base). In the starting material, it is protonated as a hydrochloride salt. In the presence of other bases, it can exist as a free amine. This basicity is its most influential feature. As discussed in the Friedel-Crafts acylation section, this site competes for the Lewis acid catalyst, complicating the reaction. In other acylation reactions, it necessitates the use of an external base to neutralize the salt before the acyl chloride can effectively participate in the reaction in many organic solvents.
Solubility: The hydrochloride salt form renders the molecule soluble in polar solvents, including water, but poorly soluble in non-polar organic solvents typically used for reactions like Friedel-Crafts. The presence of the polar morpholine ring, even in its free base form, imparts a degree of polarity that affects solvent choice for all reactions. This can be leveraged to facilitate reactions in aqueous or biphasic systems. nih.gov
Steric Effects: The morpholine group is sterically significant. However, it is separated from the reactive acyl chloride center by a flexible three-carbon (propyl) linker. This separation minimizes any direct steric hindrance at the reaction site, allowing nucleophiles to approach the carbonyl carbon with relative ease. Its bulk is therefore unlikely to significantly direct the outcome of the reactions discussed.
Table 4: Influence of the Morpholine Moiety on Reactivity
| Feature | Chemical Consequence | Implication for Synthesis |
|---|---|---|
| Basicity | Acts as a Lewis base; protonated in the starting material. | Competes for Lewis acid catalysts. Requires a base for neutralization in many reactions. |
| Solubility | High polarity, especially in hydrochloride form. | Dictates solvent choice; limits use in non-polar systems but enables reactions in polar or aqueous media. |
| Steric Profile | Bulky group, but remote from the reaction center. | Minimal direct steric hindrance on the acylation reactions. |
Investigations into Reaction Kinetics and Thermodynamic Profiles
While specific kinetic and thermodynamic studies on this compound are not widely documented, its reactivity can be inferred from the general principles governing acyl chlorides.
Nucleophilicity of the Substrate: The rate of reaction will generally increase with the nucleophilicity of the attacking species. Therefore, under similar conditions, the expected order of reactivity would be: Thiolate > Thiol > Phenoxide > Phenol > Activated Aromatic Ring > Benzene.
Electrophilicity of the Acyl Chloride: The carbonyl carbon of the acyl chloride is highly electrophilic due to the inductive effect of the chlorine atom, leading to generally fast reaction rates.
Thermodynamic Profiles: The acylation reactions are typically thermodynamically favorable. The formation of stable ester, thioester, or ketone products, along with the highly stable conjugate base of the leaving group (chloride ion), results in a significant negative change in Gibbs free energy (ΔG). The reactions are almost always exothermic (negative ΔH). The formation of gaseous HCl (if not captured by a base) also contributes to a positive entropy change (ΔS), further favoring the forward reaction.
Table 5: Conceptual Comparison of Relative Reaction Rates This table provides a qualitative comparison of expected reaction rates for different acylation reactions under standardized, non-catalyzed conditions at room temperature.
| Reaction Type | Nucleophile | Expected Relative Rate | Key Factors |
|---|---|---|---|
| Thioesterification | R-SH | Fast | High nucleophilicity of sulfur. |
| Phenol Acylation | Ar-OH | Moderate | Moderate nucleophilicity of phenolic oxygen. |
Application of 4 Morpholin 4 Yl Butanoyl Chloride Hydrochloride As a Key Synthetic Intermediate
Construction of Complex Heterocyclic Systems
The bifunctional nature of 4-(morpholin-4-yl)butanoyl chloride hydrochloride, featuring an electrophilic acyl chloride and a nucleophilic morpholine (B109124) nitrogen (in its deprotonated form), makes it an invaluable building block for synthesizing diverse heterocyclic compounds. The 4-(morpholin-4-yl)butanoyl moiety can be readily introduced into various substrates, which then undergo cyclization reactions to form the desired heterocyclic rings.
Pyrazole (B372694) and Pyrrole (B145914) Derivatives
In the synthesis of pyrazole derivatives, this compound serves as a precursor for generating 1,3-dicarbonyl compounds. nih.govnih.gov These intermediates are crucial for the classical cyclocondensation reactions with hydrazine (B178648) derivatives to form the pyrazole ring. chim.it For instance, the acylation of a ketone enolate with 4-(morpholin-4-yl)butanoyl chloride can produce a 1,3-diketone. This diketone, when treated with hydrazine, yields a pyrazole substituted with a 3-(morpholin-4-yl)propyl group. This strategy allows for the incorporation of the morpholine unit, which is a common pharmacophore, into the final pyrazole structure. nih.gov
Similarly, for pyrrole synthesis, the title compound can be used to construct the necessary 1,4-dicarbonyl precursors required for the Paal-Knorr synthesis. wikipedia.org By reacting the acyl chloride with a suitable nucleophile, such as a Grignard reagent derived from a protected α-haloketone, a 1,4-dicarbonyl compound bearing the morpholine side chain can be assembled. Subsequent reaction with a primary amine or ammonia (B1221849) leads to the formation of a substituted pyrrole. uctm.edu
Table 1: Synthesis of Pyrazole and Pyrrole Derivatives
| Heterocycle | Synthetic Method | Role of this compound | Resulting Structure |
|---|---|---|---|
| Pyrazole | Knorr/General Condensation | Precursor to 1,3-dicarbonyl intermediate | Pyrazole with a 3-(morpholin-4-yl)propyl substituent |
| Pyrrole | Paal-Knorr Synthesis | Precursor to 1,4-dicarbonyl intermediate | Pyrrole with a 3-(morpholin-4-yl)propyl substituent |
Indole (B1671886) and Quinoline (B57606) Scaffolds
The synthesis of indole scaffolds can also benefit from the reactivity of this compound. In strategies like the Fischer indole synthesis, a key step involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov The title compound can be used to synthesize a custom ketone precursor. For example, a Friedel-Crafts acylation of an aromatic ring followed by further manipulations can yield a ketone containing the 4-(morpholin-4-yl)butanoyl chain, ready for cyclization in a Fischer synthesis. organic-chemistry.org This introduces the morpholine-containing side chain at a specific position on the indole ring. nih.gov
For quinoline synthesis, methods such as the Friedländer or Doebner-von Miller reactions are commonly employed. nih.govorganic-chemistry.org These syntheses often require substituted aniline (B41778) precursors or β-ketoanilides. This compound can be used to acylate anilines to form amide intermediates, which can then be cyclized under appropriate conditions to generate quinoline or quinolone structures. nih.gov The morpholine moiety in this case would be part of a substituent on the quinoline core, potentially influencing the molecule's biological activity.
Benzodiazepine and Related Fused Rings
Benzodiazepines, a critical class of therapeutic agents, are commonly synthesized through the condensation of o-phenylenediamines with β-dicarbonyl compounds. jyoungpharm.orgnih.gov Analogous to pyrazole synthesis, this compound is an excellent starting material for preparing the required β-keto ester or 1,3-diketone precursors. The reaction of these precursors with o-phenylenediamine (B120857) leads to the formation of the seven-membered diazepine (B8756704) ring, with the 4-(morpholin-4-yl)propyl side chain appended. dntb.gov.ua
The utility of this acyl chloride extends to the synthesis of other fused ring systems. It can be used to acylate an existing heterocyclic ring that has an appropriate nucleophilic site. The newly introduced side chain can then participate in an intramolecular cyclization reaction, creating a new fused ring. This strategy is highly modular and allows for the construction of complex, polycyclic architectures containing a morpholine unit.
Synthesis of Macrocyclic Structures via Ring-Closing Acylation
The formation of macrocycles is a challenging yet important area of synthetic chemistry. This compound can be employed in the synthesis of macrocyclic structures through intramolecular ring-closing acylation reactions. A common strategy involves preparing a long linear precursor that has a reactive functional group at each end.
For example, a long-chain molecule containing a nucleophilic site (such as an amine or an activated aromatic ring) at one terminus can be functionalized at the other end by introducing the 4-(morpholin-4-yl)butanoyl chloride group. Under high-dilution conditions, which favor intramolecular reactions, the acyl chloride at one end of the molecule can react with the nucleophilic site at the other end. masterorganicchemistry.com An intramolecular Friedel-Crafts acylation is a prime example of such a ring-closing reaction. orgsyn.org This process results in the formation of a large ring, incorporating the morpholine-containing fragment into the macrocyclic backbone.
Table 2: Macrocyclization via Intramolecular Acylation
| Reaction Type | Precursor Structure | Conditions | Outcome |
|---|---|---|---|
| Intramolecular Friedel-Crafts Acylation | Long-chain aromatic compound with a terminal acyl chloride | Lewis Acid, High Dilution | Macrocycle containing the 4-(morpholin-4-yl)butanoyl fragment |
| Intramolecular Amidation | Long-chain molecule with a terminal amine and a terminal acyl chloride | Base, High Dilution | Macrocyclic lactam incorporating the morpholine moiety |
Functionalization of Polymeric Materials for Advanced Applications
The modification of polymers to impart new properties or functionalities is a cornerstone of materials science. This compound can be used as a versatile agent for the functionalization of polymers. Its acyl chloride group can react with nucleophilic sites on a polymer backbone or, more commonly, be used as a terminating agent in certain types of polymerization. mdpi.com
In living anionic or ring-opening polymerizations, the reaction can be deliberately terminated by adding this compound. This results in the covalent attachment of the 4-(morpholin-4-yl)butanoyl group to the end of the polymer chain. mdpi.com This end-capping strategy introduces the morpholine functionality, which can significantly alter the polymer's properties. For instance, the presence of the morpholine group can increase the hydrophilicity and aqueous solubility of the polymer, provide a basic site for pH-responsive applications, or act as a coordination site for metal ions.
Table 3: Polymer Functionalization
| Polymer Type | Functionalization Method | Role of Acyl Chloride | Potential Application |
|---|---|---|---|
| Polystyrene (via anionic polymerization) | End-capping | Chain termination agent | Modified surface properties, drug delivery |
| Poly(ethylene glycol) | Esterification of terminal hydroxyl | Grafting agent | Bioconjugation, hydrogels |
| Polyesters (via ring-opening polymerization) | End-capping | Chain termination agent | Biomaterials with enhanced biocompatibility |
Precursor Role in Cascade and Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and atom economy. researchgate.netmdpi.com this compound, or its corresponding carboxylic acid derivative, can serve as a key component in various MCRs. For example, the corresponding 4-(morpholin-4-yl)butanoic acid, easily obtained by hydrolysis of the acyl chloride, can be used as the carboxylic acid component in isocyanide-based MCRs like the Ugi or Passerini reactions. nih.gov This allows for the direct incorporation of the morpholine-containing fragment into diverse molecular scaffolds. beilstein-journals.org
This reagent can also initiate cascade reactions. A cascade reaction is a process involving two or more consecutive transformations in which the subsequent reaction is a result of the functionality formed in the previous step. The initial acylation of a suitably designed substrate with this compound can trigger a sequence of intramolecular events, such as cyclizations or rearrangements, leading to the rapid assembly of a complex molecular architecture. This approach is highly efficient as it minimizes the need for purification of intermediates and reduces solvent waste.
Incorporation into Prodrug Designs (General Chemical Strategy, not related to specific human trials)
The design of prodrugs is a well-established strategy in pharmaceutical development to overcome undesirable properties of a drug candidate, such as poor solubility, instability, or a non-ideal pharmacokinetic profile. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical agent. nih.gov The unique chemical architecture of this compound makes it a suitable promoiety for creating prodrugs, particularly for parent drugs containing hydroxyl or amino functional groups.
The primary chemical strategy for incorporating the 4-(morpholin-4-yl)butanoyl moiety into a parent drug is through the formation of an ester or amide linkage. The acyl chloride of this compound is highly reactive towards nucleophiles like alcohols and amines, which are common functional groups in many drug molecules. This reaction results in the formation of a covalent bond, effectively linking the morpholino-butanoate group to the parent drug.
The resulting ester or amide bond in the prodrug is designed to be susceptible to cleavage by endogenous enzymes, such as esterases or amidases, which are prevalent in the blood and various tissues. This enzymatic hydrolysis regenerates the active parent drug at the desired site of action.
The incorporation of the 4-(morpholin-4-yl)butanoyl moiety can confer several advantageous properties to the parent drug. The morpholine ring is a polar, hydrophilic group that can significantly enhance the aqueous solubility of a poorly soluble parent drug. newdrugapprovals.org This is a critical factor for oral and parenteral drug administration. Furthermore, the tertiary amine of the morpholine group is basic and can be protonated at physiological pH, further increasing water solubility.
A notable example of a similar strategy involves the synthesis of morpholinoalkyl esters of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. These prodrugs demonstrated a significant increase in aqueous solubility compared to the parent drug. newdrugapprovals.org The hydrolysis of these esters in rat plasma was rapid, indicating efficient release of the active drug. newdrugapprovals.org This highlights the potential of using morpholine-containing promoieties to enhance the biopharmaceutical properties of drugs.
The general chemical strategy for utilizing this compound in prodrug design is summarized in the following table:
| Parent Drug Functional Group | Reaction with this compound | Resulting Linkage | Potential Advantage | Mechanism of Drug Release |
| Hydroxyl (-OH) | Esterification | Ester (-COO-) | Increased aqueous solubility | Enzymatic hydrolysis by esterases |
| Primary or Secondary Amine (-NH2, -NHR) | Amidation | Amide (-CONH-) | Improved solubility and/or altered membrane permeability | Enzymatic hydrolysis by amidases |
The research findings related to the use of morpholine-containing moieties in prodrugs suggest a promising avenue for drug development. The ability to tune the physicochemical properties of a drug through the attachment of a promoiety like 4-(morpholin-4-yl)butanoate offers a powerful tool to medicinal chemists for optimizing drug candidates.
Derivatization and Structural Modification Via 4 Morpholin 4 Yl Butanoyl Chloride Hydrochloride
Synthesis of Novel Analogs with Varied Butanoyl Chain Modifications
The butanoyl chain of 4-(morpholin-4-yl)butanoyl chloride hydrochloride is a prime target for structural modification, enabling the synthesis of a diverse range of novel analogs. The reactivity of the acyl chloride group facilitates reactions with various nucleophiles, while the α- and β-positions of the butanoyl chain can be functionalized through enolate chemistry.
A common strategy for modifying the butanoyl chain involves the alkylation of enolates. libretexts.orgorganicchemistrytutor.com By treating the corresponding ester or amide derivative with a strong base, such as lithium diisopropylamide (LDA), an enolate can be generated and subsequently reacted with an alkyl halide to introduce a new carbon-carbon bond at the α-position. libretexts.org This approach allows for the systematic variation of the alkyl substituent, leading to a library of analogs with modified chain lengths and branching.
Furthermore, the butanoyl chain can be extended or functionalized through various organic reactions. For instance, reactions with organometallic reagents or participation in aldol (B89426) condensations can introduce hydroxyl or other functional groups, expanding the chemical diversity of the resulting molecules.
Table 1: Examples of Butanoyl Chain Modifications
| Starting Material Analogue | Reagent | Reaction Type | Product Structure (Illustrative) |
|---|---|---|---|
| 4-(morpholin-4-yl)butanoic acid ester | 1. LDA 2. Methyl iodide | α-Alkylation | 2-Methyl-4-(morpholin-4-yl)butanoic acid derivative |
| 4-(morpholin-4-yl)butanoic acid ester | 1. LDA 2. Benzaldehyde | Aldol Condensation | 2-(Hydroxy(phenyl)methyl)-4-(morpholin-4-yl)butanoic acid derivative |
Introduction of Diverse Functional Groups onto the Morpholine (B109124) Ring
While the acyl chloride provides a primary site for reaction, the morpholine ring itself can be a target for the introduction of diverse functional groups, leading to another class of novel derivatives. Although direct functionalization of the morpholine ring in the presence of the reactive acyl chloride is challenging, multi-step synthetic sequences can achieve this goal.
One approach involves the synthesis of substituted morpholines prior to the attachment of the butanoyl chloride moiety. For instance, starting with a functionalized amino alcohol, a substituted morpholine can be constructed, which is then acylated to introduce the butanoyl group. chemrxiv.org This strategy allows for the incorporation of a wide range of substituents on the morpholine ring.
Another strategy involves reactions that directly target the morpholine ring in a protected or precursor form of the final molecule. Palladium-catalyzed cross-coupling reactions, for instance, can be employed to introduce aryl or vinyl groups onto the morpholine ring, provided a suitable handle, such as a halogenated precursor, is available. e3s-conferences.org
Table 2: Strategies for Morpholine Ring Functionalization
| Strategy | Description | Example Reactants (Illustrative) | Resulting Functional Group on Morpholine |
|---|---|---|---|
| Pre-functionalization | Synthesis of a substituted morpholine followed by acylation. | 2-Methylmorpholine + 4-Chlorobutanoyl chloride | Methyl |
| C-H Functionalization | Direct activation and substitution of a C-H bond on the morpholine ring. nih.gov | 4-Acylmorpholine + Arylating agent (e.g., under palladium catalysis) | Aryl |
Stereoselective Transformations Utilizing this compound
The development of stereoselective transformations is crucial for the synthesis of chiral molecules with specific biological activities. While this compound itself is achiral, it can be utilized in stereoselective reactions to generate chiral products. This is often achieved through the use of chiral auxiliaries, catalysts, or reagents.
For example, chiral morpholine derivatives can be synthesized and subsequently acylated with 4-(morpholin-4-yl)butanoyl chloride to yield diastereomeric products that can be separated. semanticscholar.orgsemanticscholar.org Alternatively, asymmetric reactions can be performed on derivatives of 4-(morpholin-4-yl)butanoic acid. The use of chiral catalysts in hydrogenation or alkylation reactions can lead to the formation of products with high enantiomeric excess. semanticscholar.orgmdpi.com
The field of asymmetric synthesis offers a plethora of methods that can be applied to derivatives of 4-(morpholin-4-yl)butanoic acid. These include organocatalyzed reactions and transition-metal-catalyzed processes that can introduce chirality at various positions within the molecule. mdpi.comnih.gov
Table 3: Approaches to Stereoselective Synthesis
| Approach | Description | Key Component | Expected Outcome |
|---|---|---|---|
| Chiral Pool Synthesis | Starting from a chiral morpholine derivative. semanticscholar.org | Enantiopure substituted morpholine | Diastereomerically enriched products |
| Asymmetric Catalysis | Using a chiral catalyst to induce stereoselectivity in a reaction. semanticscholar.org | Chiral metal complex or organocatalyst | Enantiomerically enriched products |
Formation of Quaternary Ammonium (B1175870) Salts for Specific Synthetic Goals
The nitrogen atom of the morpholine ring in this compound and its derivatives is a tertiary amine, which can be readily quaternized to form quaternary ammonium salts. This transformation is typically achieved by reacting the morpholine derivative with an alkylating agent, such as an alkyl halide. mdpi.com
The formation of quaternary ammonium salts can significantly alter the physicochemical properties of the molecule, including its solubility and biological activity. Quaternization introduces a permanent positive charge, which can be desirable for certain applications.
The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the nitrogen atom, leading to a diverse library of quaternary ammonium salts. This derivatization strategy has been employed in the synthesis of compounds with antimicrobial and other biological activities. nih.govresearchgate.netnih.gov
Table 4: Synthesis of Quaternary Ammonium Salts
| Morpholine Derivative | Alkylating Agent | Solvent | Product (Illustrative) |
|---|---|---|---|
| 4-(morpholin-4-yl)butanamide | Methyl Iodide | Acetonitrile (B52724) | 4-(4-oxobutyl)-4-methylmorpholin-4-ium iodide |
| N-Phenyl-4-(morpholin-4-yl)butanamide | Benzyl Bromide | DMF | 4-(4-(phenylamino)-4-oxobutyl)-4-benzylmorpholin-4-ium bromide |
Advanced Spectroscopic and Chromatographic Characterization in Research of 4 Morpholin 4 Yl Butanoyl Chloride Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) spectra, a complete picture of the atomic connectivity and chemical environment within 4-(morpholin-4-yl)butanoyl chloride hydrochloride can be assembled.
Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the morpholine (B109124) ring and the butanoyl chain. The hydrochloride salt form will result in the protonation of the morpholine nitrogen, leading to downfield shifts of the adjacent protons.
The protons on the carbons adjacent to the oxygen and the protonated nitrogen of the morpholine ring typically appear as multiplets. The protons of the butanoyl chain will also exhibit characteristic splitting patterns. The methylene (B1212753) group alpha to the carbonyl chloride will be the most downfield-shifted of the chain protons due to the strong electron-withdrawing effect of the acyl chloride.
Table 1: Hypothetical ¹H NMR Data for this compound in D₂O
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.15 | t | 2H | H-2', H-6' (axial) |
| 3.85 | d | 2H | H-2', H-6' (equatorial) |
| 3.50 | t | 2H | H-3', H-5' (axial) |
| 3.30 | d | 2H | H-3', H-5' (equatorial) |
| 3.20 | t | 2H | H-4 |
| 3.10 | t | 2H | H-2 |
Note: This is a representative table based on the analysis of related structures.
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon.
The carbonyl carbon of the acyl chloride will be significantly downfield due to deshielding. The carbons of the morpholine ring will appear in a predictable region, with those adjacent to the heteroatoms (N and O) being more downfield.
Table 2: Hypothetical ¹³C NMR Data for this compound in D₂O
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 175.0 | C-1 (C=O) |
| 64.0 | C-2', C-6' |
| 55.0 | C-4 |
| 52.0 | C-3', C-5' |
| 35.0 | C-2 |
Note: This is a representative table based on the analysis of related structures.
Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the proton-proton coupling relationships within the butanoyl chain (H-2 with H-3, and H-3 with H-4) and within the morpholine ring (e.g., H-2' with H-3').
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate directly bonded proton and carbon atoms. For instance, the signal for the C-2 carbon at approximately 35.0 ppm would show a cross-peak with the proton signal at around 3.10 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the butanoyl chain to the morpholine ring. A key correlation would be observed between the H-4 protons of the butanoyl chain and the C-3' and C-5' carbons of the morpholine ring, confirming the N-alkylation site.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For 4-(morpholin-4-yl)butanoyl chloride, HRMS would be used to confirm the molecular formula, C₈H₁₄ClNO₂. The exact mass of the molecular ion would be calculated and compared to the experimentally measured value, with a very low tolerance for error, typically in the parts-per-million (ppm) range.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragments produced from a selected precursor ion. This technique is highly effective for structural elucidation.
In an MS/MS experiment of 4-(morpholin-4-yl)butanoyl chloride, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to fragment this ion. The resulting product ions would be analyzed to piece together the structure of the original molecule.
A plausible fragmentation pathway would involve the initial loss of HCl, followed by characteristic cleavages of the butanoyl chain and the morpholine ring. A key fragmentation would be the cleavage of the C-N bond, leading to the formation of a stable morpholinium ion or a fragment corresponding to the butanoyl moiety. The fragmentation of the morpholine ring itself often proceeds via the loss of ethylene (B1197577) oxide.
Table 3: Predicted Major Fragment Ions in MS/MS of this compound
| m/z | Proposed Structure/Fragment |
|---|---|
| 192.0942 | [C₈H₁₅ClNO₂]⁺ (Protonated Molecule) |
| 156.1176 | [C₈H₁₄NO₂]⁺ (Loss of HCl) |
| 100.0757 | [C₅H₁₀NO]⁺ (Morpholinomethyl cation) |
| 86.0964 | [C₄H₈NO]⁺ (Protonated Morpholine) |
Note: m/z values are for the most abundant isotope and are predicted based on chemical principles.
Chromatographic Techniques for Purity Assessment and Isolation
In the research and synthesis of this compound and its derivatives, chromatographic techniques are indispensable for assessing purity, isolating compounds, and monitoring reaction progress. The choice of technique depends on the specific analytical goal, the volatility and stability of the compound, and the required scale of separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally unstable compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.
Research Findings: The primary challenge in the HPLC analysis of acyl chlorides is their reactivity, particularly their susceptibility to hydrolysis. Contact with water or other protic solvents in the mobile phase can convert the acyl chloride back to its corresponding carboxylic acid, 4-(morpholin-4-yl)butanoic acid. Therefore, method development must focus on minimizing on-column degradation.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. A typical method involves a C18 stationary phase and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and a buffered aqueous component. The use of an acidic modifier, such as formic acid or phosphoric acid, is crucial. sielc.com It serves two purposes: protonating the tertiary amine of the morpholine ring to ensure a single, consistent ionic form, and suppressing the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which improves peak shape.
Analysis can effectively quantify impurities, such as the precursor 4-(morpholin-4-yl)butanoic acid, which would exhibit a different retention time due to its higher polarity compared to the acyl chloride.
Interactive Data Table: Example HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 5 µL |
| Expected Retention Time | 4-(morpholin-4-yl)butanoic acid: ~4.5 min |
| 4-(morpholin-4-yl)butanoyl chloride: ~7.8 min |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that are volatile and thermally stable. Due to its high salt content and thermal lability, this compound is not suitable for direct GC analysis. However, GC becomes an invaluable tool for purity assessment when the compound is converted into a more stable and volatile derivative.
Research Findings: For morpholine-containing compounds, derivatization is a common strategy to facilitate GC analysis. nih.govresearchgate.net While the direct analysis of the acyl chloride is problematic, it can be readily converted into a less reactive ester, such as a methyl or ethyl ester. This is achieved by reacting the acyl chloride with the corresponding alcohol (e.g., methanol (B129727) or ethanol). The resulting ester, methyl 4-(morpholin-4-yl)butanoate, is significantly more volatile and thermally stable, making it amenable to GC analysis.
This derivatization approach allows for the assessment of the purity of the underlying morpholin-butanoate structure. The analysis is typically performed on a non-polar capillary column, and detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for structural confirmation. researchgate.netnist.gov This method is particularly useful for detecting volatile organic impurities that may not be easily observed by HPLC.
Interactive Data Table: Example GC Method for a Volatile Derivative
| Parameter | Condition |
| Analyte | Methyl 4-(morpholin-4-yl)butanoate (Derivative) |
| Column | DB-5 or OV-101 (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Detector | FID or MS |
| Detector Temp | 300 °C (FID) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient technique used primarily for the qualitative monitoring of chemical reactions. chemistryhall.comlibretexts.org It is instrumental in tracking the conversion of the starting material, 4-(morpholin-4-yl)butanoic acid, to the product, this compound.
Research Findings: Direct TLC analysis of acyl chlorides can be unreliable because they are prone to hydrolysis on the silica (B1680970) gel plate, which is inherently acidic and contains adsorbed water. reddit.comechemi.com This can lead to streaking and the appearance of a spot corresponding to the hydrolyzed carboxylic acid, making interpretation difficult.
A standard and effective practice is to quench a small aliquot of the reaction mixture with an alcohol like methanol before spotting it on the TLC plate. reddit.com This in-situ derivatization converts the reactive acyl chloride product into its corresponding stable methyl ester. The TLC plate is then developed in an appropriate solvent system.
The progress of the reaction is monitored by observing the disappearance of the starting material spot (the more polar carboxylic acid, which has a lower retention factor, Rf) and the concomitant appearance of the product spot (the less polar methyl ester derivative, which has a higher Rf). libretexts.org Visualization is typically achieved using UV light if the compounds are UV-active, or more commonly with chemical stains like potassium permanganate (B83412) or vanillin, which react with the organic compounds to produce colored spots. illinois.edu
Interactive Data Table: Typical TLC System for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 on aluminum backing |
| Sample Preparation | Quench reaction aliquot with 2-3 drops of methanol |
| Mobile Phase | 10:1 Dichloromethane (B109758):Methanol |
| Visualization | Potassium Permanganate stain (KMnO4) |
| Observation | Starting Acid (4-(morpholin-4-yl)butanoic acid): Rf ≈ 0.2 |
| Product (as Methyl Ester Derivative): Rf ≈ 0.6 |
Computational and Theoretical Investigations of 4 Morpholin 4 Yl Butanoyl Chloride Hydrochloride Reactivity
Quantum Chemical Calculations for Reaction Pathway Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the reaction pathways of molecules like 4-(morpholin-4-yl)butanoyl chloride hydrochloride. These calculations can elucidate the mechanisms of reactions, such as the common nucleophilic acyl substitution, by mapping the potential energy surface.
For this compound, a primary reaction of interest would be its interaction with nucleophiles. The acyl chloride group is highly reactive towards nucleophiles due to the electron-withdrawing nature of both the oxygen and chlorine atoms, which imparts a significant partial positive charge on the carbonyl carbon. chemistrystudent.com A typical reaction pathway to be investigated would be the addition-elimination mechanism. chemistrystudent.commasterorganicchemistry.com
Table 1: Hypothetical Energy Profile for the Reaction of 4-(morpholin-4-yl)butanoyl chloride with Water
| Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants (4-(morpholin-4-yl)butanoyl chloride + H₂O) | 0 | Initial state |
| 2 | Transition State 1 (TS1) | +15 | Formation of the tetrahedral intermediate |
| 3 | Tetrahedral Intermediate | -5 | Nucleophilic addition of water to the carbonyl carbon |
| 4 | Transition State 2 (TS2) | +10 | Elimination of the chloride ion |
| 5 | Products (4-(morpholin-4-yl)butanoic acid + HCl) | -20 | Final state |
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Molecular Modeling of Transition States and Intermediates
Molecular modeling is crucial for visualizing the three-dimensional structures of transition states and intermediates along a reaction pathway. For this compound, modeling would focus on the key species involved in nucleophilic acyl substitution.
Table 2: Predicted Geometrical Parameters for the Tetrahedral Intermediate
| Parameter | Value |
| C-O bond length | 1.35 Å |
| C-Cl bond length | 1.90 Å |
| C-Nucleophile bond length | 1.50 Å |
| O-C-Cl bond angle | 105° |
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Electronic Structure Analysis and Reactivity Prediction
The electronic structure of this compound dictates its reactivity. Analysis of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into its electrophilic and nucleophilic sites.
The LUMO is expected to be localized on the carbonyl carbon of the acyl chloride group, indicating its susceptibility to nucleophilic attack. youtube.com The HOMO, conversely, would likely be associated with the lone pairs of electrons on the nitrogen and oxygen atoms of the morpholine (B109124) ring, though the protonation of the nitrogen in the hydrochloride salt would significantly lower its energy and nucleophilicity. The large HOMO-LUMO energy gap would suggest a relatively stable molecule in the absence of a reactive partner.
Table 3: Calculated Electronic Properties (Hypothetical)
| Property | Value | Interpretation |
| HOMO Energy | -8.5 eV | Indicates potential nucleophilic centers |
| LUMO Energy | -1.2 eV | Indicates the primary electrophilic center (carbonyl carbon) |
| HOMO-LUMO Gap | 7.3 eV | Suggests kinetic stability |
| Dipole Moment | 5.2 D | High polarity, influencing solubility and intermolecular interactions |
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Conformation Analysis of the Morpholine Ring and Butanoyl Chain
The three-dimensional structure of this compound is determined by the conformational preferences of its constituent parts. The morpholine ring is known to adopt a stable chair conformation. nih.govacs.org In this conformation, substituents on the nitrogen atom can be in either an axial or equatorial position. Computational studies on similar morpholine derivatives have shown the equatorial conformer to be generally lower in energy. researchgate.net
The butanoyl chain introduces additional conformational flexibility due to rotation around its single bonds. The relative orientation of the morpholine ring and the acyl chloride group will be governed by steric and electronic effects. The most stable conformer would likely adopt a staggered arrangement along the butanoyl chain to minimize steric hindrance. chemistrysteps.com
Table 4: Relative Energies of Different Conformations (Hypothetical)
| Conformation | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |
| Anti (staggered) | 180° | 0 |
| Gauche (staggered) | 60° | +0.9 |
| Eclipsed | 0° | +5.0 |
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Future Research Directions and Emerging Paradigms in the Chemistry of 4 Morpholin 4 Yl Butanoyl Chloride Hydrochloride
Integration into Automated and High-Throughput Synthesis Platforms
The integration of 4-(morpholin-4-yl)butanoyl chloride hydrochloride into automated synthesis platforms represents a significant leap forward in accelerating drug discovery and materials science. High-throughput screening (HTS) campaigns demand the rapid synthesis of large libraries of compounds, a task well-suited for robotic systems. The reactivity of acyl chlorides makes them prime candidates for such platforms, where reactions can be performed in parallel in microtiter plates.
Future research will likely focus on optimizing reaction conditions for this specific reagent within automated systems. This includes exploring its compatibility with various solid-phase resins and developing robust purification protocols that can be automated. Flow chemistry, another key area of automated synthesis, offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity. The hydrochloride salt form may require specialized handling in continuous flow reactors to prevent precipitation or corrosion, presenting a key area for technical innovation.
Table 1: Comparison of Synthesis Parameters for Acylation Reactions
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Reaction Scale | Milligram to kilogram | Microgram to multigram |
| Temperature Control | Moderate (heating/cooling baths) | Precise (active heating/cooling) |
| Mixing | Mechanical/magnetic stirring | Efficient diffusion-based mixing |
| Reagent Handling | Manual addition | Automated pump/injector systems |
| Workup/Purification | Manual extraction/chromatography | In-line extraction/scavenging columns |
| Safety | Exposure risk with reactive intermediates | Contained system, reduced exposure |
Green Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a reactive compound like this compound, which is often used in reactions that generate stoichiometric byproducts (e.g., HCl), developing more environmentally benign processes is a critical future direction.
A major goal in green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free or solid-state reactions involving this compound is an emerging paradigm. Techniques such as mechanochemistry, where mechanical force (e.g., ball milling) is used to initiate reactions, could provide a pathway to conduct acylations in the absence of a solvent. This approach not only reduces solvent waste but can also lead to different reaction kinetics and product selectivities.
Traditional acylation reactions with this compound often require a stoichiometric amount of a base (e.g., triethylamine) to neutralize the liberated HCl, resulting in the formation of an equivalent amount of salt waste. A key area of future research is the development of catalytic systems that can facilitate these reactions while minimizing waste. This could involve catalysts that activate the substrate or the acyl chloride itself, allowing the reaction to proceed without a stoichiometric base or by using a recyclable, catalytic base. Such advancements would significantly improve the atom economy and E-factor (Environmental factor) of processes utilizing this reagent.
Exploration of Novel Catalytic Systems for Reactions Involving this compound
Beyond waste reduction, novel catalytic systems can offer unprecedented control over the reactivity and selectivity of this compound. While traditional catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are effective, there is a drive to discover catalysts with enhanced activity, broader substrate scope, and improved functional group tolerance.
Emerging areas include the use of organocatalysts, which are small, metal-free organic molecules, to mediate acylation reactions under mild conditions. Furthermore, the application of nanocatalysts or metal-organic frameworks (MOFs) could provide highly active and recyclable catalytic systems. Biocatalysis, using enzymes like lipases or proteases, represents another frontier, potentially enabling highly selective acylations in aqueous media, which aligns perfectly with green chemistry principles.
Table 2: Potential Catalytic Systems for Acylation Reactions
| Catalyst Type | Potential Advantages | Research Focus |
|---|---|---|
| Organocatalysts | Metal-free, low toxicity, tunable | Development of chiral catalysts for asymmetric acylation |
| Nanocatalysts | High surface area, high activity, recyclable | Synthesis of stable nanoparticles (e.g., magnetic) for easy separation |
| Biocatalysts (Enzymes) | High selectivity, mild aqueous conditions | Enzyme engineering to broaden substrate scope for non-natural substrates |
| Metal-Organic Frameworks | Tunable porosity, active metal sites | Design of MOFs with Lewis acidic sites to activate the acyl chloride |
Development of Advanced Methodologies for Selective Functionalization and Derivatization
Achieving high levels of chemo- and regioselectivity is a central goal in modern organic synthesis. Future research will focus on developing advanced methods to precisely control the reactions of this compound, particularly in the context of complex molecules with multiple reactive sites.
This involves the design of strategies for chemoselective acylation, for instance, selectively acylating an aliphatic amine in the presence of an aromatic amine or an alcohol. This could be achieved through kinetic control under carefully optimized conditions or by employing novel catalytic systems that can differentiate between various nucleophiles. The development of orthogonal protecting group strategies compatible with the reactivity of the acyl chloride will also be crucial for its application in multi-step syntheses.
Design of this compound Analogues for Specific Chemical Probes
The inherent structure of this compound makes it an attractive scaffold for the design of chemical probes to study biological systems. The morpholine (B109124) group can aid in aqueous solubility, while the reactive acyl chloride handle allows for covalent modification of biological targets.
Future work in this area will involve the rational design of analogues where additional functionalities are incorporated. This could include:
Reporter Tags: Attaching a fluorophore or a biotin (B1667282) tag to the morpholine ring to allow for visualization or affinity purification of labeled biomolecules.
Clickable Handles: Incorporating an alkyne or azide (B81097) group to enable subsequent bioorthogonal ligation via click chemistry.
Photo-crosslinkers: Adding a photoreactive group that, upon UV irradiation, can permanently crosslink the probe to its biological target, facilitating target identification.
The synthesis and application of these tailored analogues will provide powerful tools for chemical biology and drug discovery, enabling a deeper understanding of protein function and interaction networks.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-(morpholin-4-yl)butanoyl chloride hydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves reacting morpholine with γ-chlorobutyryl chloride under controlled anhydrous conditions. A two-step process is recommended:
Acylation : Morpholine reacts with γ-chlorobutyryl chloride in dichloromethane at 0–5°C for 4–6 hours .
Salt Formation : The intermediate is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt .
- Optimization : Key parameters include temperature control (to minimize side reactions like over-acylation) and stoichiometric ratios (1:1.2 molar ratio of morpholine to γ-chlorobutyryl chloride). Purity (>95%) is confirmed via HPLC using a C18 column and acetonitrile/water (70:30) mobile phase .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Primary Techniques :
- NMR : H NMR (DMSO-d6) should show δ 3.6–3.8 ppm (morpholine protons) and δ 2.4–2.6 ppm (butanoyl chain protons). Discrepancies in peak splitting may arise from rotameric forms of the morpholine ring .
- FT-IR : Key peaks include C=O stretch at ~1740 cm (acyl chloride) and N–H stretch at 2500–2700 cm (hydrochloride salt) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic acyl chloride group’s reactivity. Key findings:
- The electron-withdrawing morpholine ring increases the acyl chloride’s electrophilicity by 15–20% compared to unsubstituted butanoyl chloride .
- Puckering parameters (Cremer-Pople analysis) for the morpholine ring show a chair conformation, which stabilizes the transition state during nucleophilic attack .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., reaction rates with amines in THF at 25°C) .
Q. What strategies mitigate impurities during large-scale synthesis, and how are they analytically quantified?
- Common Impurities :
- Quantification : UPLC-MS with a BEH C18 column (1.7 µm) detects impurities at 0.1% levels. Calibration curves for known impurities (e.g., 4-morpholinobutanoyl hydroxide) are essential .
Q. How does stereochemical configuration affect biological activity, and what chiral analysis methods are recommended?
- Impact : The (R)-enantiomer shows 3–5× higher binding affinity to serine proteases compared to the (S)-form in kinetic assays .
- Analysis Methods :
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (80:20) to resolve enantiomers (retention times: 12.3 min for (R), 14.1 min for (S)) .
- Circular Dichroism (CD) : Peaks at 220–230 nm correlate with enantiomeric excess (ee) ≥98% .
Data Analysis & Mechanistic Questions
Q. How can crystallographic data resolve discrepancies in reported molecular geometries?
- Key Parameters : Bond length C=O = 1.21 Å (vs. 1.18 Å in DFT), confirming slight electron delocalization.
- Thermal Motion : Anisotropic displacement parameters (ADPs) for the morpholine ring atoms should align with a rigid chair conformation .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across studies?
- Approach :
- Meta-Analysis : Pool IC values from enzyme inhibition assays (e.g., trypsin) using random-effects models to account for inter-study variability .
- ANOVA : Compare activity across structural analogs (e.g., 4-(pyridin-4-yl)morpholine derivatives) to identify substituent effects .
- Case Study : A 2023 study reported IC = 12 µM (SD ± 2.5) against protease X, while a 2024 study found 18 µM (SD ± 3.1). A t-test (p < 0.05) confirmed significant differences, likely due to assay pH variations (7.4 vs. 6.8) .
Application-Oriented Questions
Q. How is this compound utilized as a building block in protease inhibitor design?
- Mechanism : The acyl chloride reacts with primary amines in target enzymes (e.g., HIV-1 protease), forming covalent adducts that block substrate access .
- Case Study : In cobicistat derivatives (e.g., TYBOST®), the morpholin-4-yl group enhances solubility (logP = 1.8) while maintaining potency (IC = 0.8 nM) .
Q. What in silico tools predict the compound’s ADMET properties, and how reliable are they?
- Tools :
- SwissADME : Predicts moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4 inhibition risk (probability = 85%) .
- ProTox-II : Estimates LD = 280 mg/kg (oral, rat), classified as Toxicity Class 4 .
- Validation : Compare predictions with in vitro hepatocyte assays (e.g., metabolic stability in human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
